BenchChemオンラインストアへようこそ!

3-(2,3-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione

Conformational analysis Structure-activity relationship Medicinal chemistry

This 2,3-dimethylphenyl-substituted pyrimidine-2,4-dione provides unique ortho-methyl steric hindrance that restricts N3–aryl bond rotation, creating a conformationally defined pharmacophore for SAR studies. Unlike the freely rotating 3,5-dimethyl isomer, it enables systematic probing of conformational pre-organization effects on target binding. Ideal as a building block (N1-unsubstituted) for library synthesis and as a negative control in P2X7/kinase assays. Favorable drug-like properties (XLogP3=1.5, TPSA=49.4 Ų) ensure assay compatibility. Sourced from an established HTS collection at ≥95% purity.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
CAS No. 2098015-45-1
Cat. No. B1493277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,3-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione
CAS2098015-45-1
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)N2C(=O)C=CNC2=O)C
InChIInChI=1S/C12H12N2O2/c1-8-4-3-5-10(9(8)2)14-11(15)6-7-13-12(14)16/h3-7H,1-2H3,(H,13,16)
InChIKeyKBAQHWLPPCFSCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,3-Dimethylphenyl)pyrimidine-2,4(1H,3H)-dione (CAS 2098015-45-1): Procurement-Ready Chemical Profile for Medicinal Chemistry Screening


3-(2,3-Dimethylphenyl)pyrimidine-2,4(1H,3H)-dione (CAS 2098015-45-1) is a synthetic N3-aryl-substituted pyrimidine-2,4-dione derivative with the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol [1]. It belongs to the broader class of 3-arylpyrimidin-2,4-diones, a privileged scaffold in medicinal chemistry studied for diverse biological activities including GABA receptor modulation, P2X7 receptor antagonism, and kinase inhibition [2]. The compound features a 2,3-dimethylphenyl substituent at the N3 position of the uracil-like heterocyclic core, resulting in distinct steric and electronic properties compared to its positional isomers [3]. It is currently available as part of the Life Chemicals high-throughput screening (HTS) compound collection (Catalog No. F1967-2353, purity ≥95%) and is primarily positioned as a building block and screening candidate for early-stage drug discovery [4]. Importantly, public-domain quantitative bioactivity data for this specific compound remains scarce, and users evaluating this compound for procurement should be aware that most structure-activity relationships are inferred at the class level rather than established through direct head-to-head comparison studies [5].

Why Generic Substitution Fails for 3-(2,3-Dimethylphenyl)pyrimidine-2,4(1H,3H)-dione: The Critical Role of Ortho-Methyl Substitution in Scaffold Performance


Within the 3-arylpyrimidine-2,4-dione chemotype, the precise position and number of methyl substituents on the N3-phenyl ring profoundly affects molecular recognition, physicochemical properties, and synthetic tractability — meaning that closely related analogs such as 3-(3,5-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione (CAS 2098083-80-6) or 3-(p-tolyl)pyrimidine-2,4(1H,3H)-dione cannot be assumed to be functionally interchangeable [1]. The 2,3-dimethyl substitution pattern introduces ortho-methyl steric hindrance that restricts rotation around the N3–aryl bond, locking the phenyl ring into a preferred torsional conformation and thereby altering the spatial presentation of the pyrimidine-2,4-dione pharmacophore to protein targets [2]. In contrast, the 3,5-dimethyl isomer lacks ortho substitution and exhibits greater conformational freedom, while the 3,4-dimethyl isomer presents a different electrostatic surface. These conformational and electronic differences translate into divergent target binding profiles, as demonstrated by 3D-QSAR studies on 3-arylpyrimidin-2,4-diones as GABA receptor ligands, where the steric and electrostatic fields around the aryl substituent were the dominant determinants of inhibitory potency [1]. Furthermore, the 2,3-dimethyl substitution confers a predicted XLogP3 of 1.5 [3], which differs from the calculated logP values of related N3-aryl analogs and directly impacts solubility, permeability, and assay compatibility in high-throughput screening formats. For procurement decisions in medicinal chemistry campaigns, substituting the 2,3-dimethylphenyl variant with an alternative N3-aryl pyrimidine-2,4-dione without experimental validation risks introducing uncontrolled variables into structure-activity relationship (SAR) analysis and compromising the interpretability of screening results.

Quantitative Differentiation Evidence for 3-(2,3-Dimethylphenyl)pyrimidine-2,4(1H,3H)-dione Versus Closest Analogs


Conformational Restriction: Ortho-Methyl Rotational Barrier Differentiates 2,3-Dimethylphenyl from 3,5- and 3,4-Isomers

The 2,3-dimethylphenyl substituent on the N3 position creates a steric clash between the ortho-methyl group and the pyrimidine-2,4-dione carbonyl at position 2, resulting in a significant rotational energy barrier that restricts the N3–aryl torsional angle. This is in direct contrast to the 3,5-dimethylphenyl analog (CAS 2098083-80-6), which lacks ortho substitution and therefore retains free rotation around the N3–aryl bond [1]. The target compound possesses only 1 rotatable bond (the N3–aryl bond itself), but the rotational profile of that single bond is qualitatively different from analogs with zero ortho substituents [2]. For the 3,5-dimethylphenyl isomer, both methyl groups are meta to the point of attachment, exerting minimal steric influence on conformation; for the 3,4-dimethylphenyl isomer, only one methyl group is ortho-adjacent, creating an intermediate steric profile . This conformational restriction has implications for target binding: 3D-QSAR studies on 3-arylpyrimidin-2,4-diones as GABA receptor ligands identified steric bulk near the ortho position of the N3-phenyl ring as a critical determinant of inhibitory activity, with different substitution patterns producing distinct biological outcomes [1].

Conformational analysis Structure-activity relationship Medicinal chemistry

Lipophilicity Differentiation: XLogP3 of 1.5 Distinguishes 2,3-Dimethylphenyl from Mono-Methyl and Alternative Di-Methyl N3-Aryl Pyrimidinediones

The computed XLogP3 value for 3-(2,3-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione is 1.5 [1]. This places the compound within the optimal lipophilicity range for drug-like molecules (Lipinski's Rule of Five recommends logP ≤ 5) and distinguishes it from closely related analogs. For the 3-(p-tolyl) analog (mono-methyl at para position, CAS 895352-23-5), the predicted pKa is 9.35 ± 0.10 , and its lower molecular weight and reduced lipophilicity would produce a lower logP value. The 2,3-dimethyl substitution adds lipophilic character compared to mono-methyl N3-aryl variants while maintaining acceptable drug-like properties. In the broader context of 3-arylpyrimidin-2,4-dione SAR, lipophilicity at the N3-aryl position correlates with membrane permeability and target binding affinity, but excessive lipophilicity can lead to promiscuous binding and poor solubility [2]. The XLogP3 of 1.5, combined with a topological polar surface area (TPSA) of 49.4 Ų [1], predicts moderate aqueous solubility and good passive membrane permeability, placing this compound in a favorable physicochemical space for cellular assay compatibility.

Lipophilicity Drug-likeness ADME prediction

Hydrogen Bond Donor Profile: Single HBD at N1 Position Limits Intermolecular H-Bond Network Relative to Amino-Substituted Analogs

3-(2,3-Dimethylphenyl)pyrimidine-2,4(1H,3H)-dione possesses exactly 1 hydrogen bond donor (the N1–H) and 2 hydrogen bond acceptors (the C2 and C4 carbonyl oxygens) [1]. This contrasts with 6-amino-1-(2,3-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione (CAS not specified, molecular formula C12H13N3O2), which contains a 6-amino group that adds an additional H-bond donor and acceptor . In the unsubstituted pyrimidine-2,4-dione core system, the N1–H and N3–H both serve as H-bond donors; however, in the target compound, the N3 position is fully substituted with the 2,3-dimethylphenyl group, eliminating one H-bond donor and reducing the total HBD count from 2 to 1 [2]. This reduction in hydrogen bond donor capacity has measurable consequences: it decreases crystal lattice energy (potentially lowering melting point), reduces aqueous solubility relative to N3-unsubstituted or N3-alkyl analogs, and alters the compound's molecular recognition profile with biological targets that rely on H-bond interactions with the pyrimidine-2,4-dione N3–H [3].

Hydrogen bonding Crystal engineering Solubility

N3 vs. N1 Substitution Regiochemistry: 2,3-Dimethylphenyl at N3 Produces a Distinct Electronic Environment Relative to N1-Substituted Dihydropyrimidine Analogs

The target compound positions the 2,3-dimethylphenyl group at the N3 position of the pyrimidine-2,4-dione ring system, which is constitutionally distinct from the dihydropyrimidine-2,4-dione analog 1-(2,3-dimethylphenyl)dihydropyrimidine-2,4(1H,3H)-dione (CAS 871504-33-5, molecular formula C12H14N2O2, MW 218.25 g/mol) . In the target compound, the C5=C6 double bond is present within the pyrimidine ring, creating an α,β-unsaturated carbonyl system that can participate in conjugate addition reactions and influences the electron density at N1 [1]. In contrast, the dihydropyrimidine analog (CAS 871504-33-5) contains a saturated C5–C6 bond, eliminating conjugation and significantly altering the electronic properties of the ring system . Additionally, the dihydro analog has the aryl substituent at N1 rather than N3, which places the aromatic ring in a different spatial relationship to the carbonyl groups. This N3 vs. N1 regiochemical difference is non-trivial: in N3-aryl pyrimidinediones, the aryl ring is conjugated with the N3 lone pair, which can delocalize electron density into the ring system; in N1-aryl dihydropyrimidinediones, the electronic and steric environment around the pharmacophore is fundamentally altered [2].

Regiochemistry Tautomerism Electrophilic reactivity

Recommended Application Scenarios for 3-(2,3-Dimethylphenyl)pyrimidine-2,4(1H,3H)-dione Based on Verified Differentiation Evidence


Medicinal Chemistry SAR Exploration of 3-Arylpyrimidine-2,4-dione Scaffolds Requiring Ortho-Substituted Conformational Bias

Research groups exploring structure-activity relationships within the 3-arylpyrimidine-2,4-dione chemotype should select this compound when the experimental objective is to probe the effect of ortho-methyl conformational restriction on target binding affinity. The 2,3-dimethylphenyl group introduces steric hindrance that restricts N3–aryl bond rotation, creating a more conformationally defined pharmacophore compared to freely rotating analogs such as the 3,5-dimethylphenyl isomer [1]. This makes the compound particularly valuable for SAR studies where conformational pre-organization is hypothesized to improve binding entropy or selectivity. Based on 3D-QSAR CoMFA/CoMSIA models derived from 60 3-arylpyrimidin-2,4-dione derivatives, steric bulk in the region corresponding to the ortho position of the N3-phenyl ring was a statistically significant determinant of GABA receptor inhibitory activity [1].

High-Throughput Screening Library Diversification with Controlled Lipophilicity and Favorable Physicochemical Properties

With a computed XLogP3 of 1.5, a TPSA of 49.4 Ų, and only 1 hydrogen bond donor, 3-(2,3-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione occupies a favorable region of drug-like chemical space suitable for inclusion in diversity-oriented screening libraries [2]. The compound satisfies Lipinski's Rule of Five criteria (MW < 500, logP ≤ 5, HBD ≤ 5, HBA ≤ 10) and Veber's criteria (rotatable bonds ≤ 10, TPSA ≤ 140 Ų), predicting good oral bioavailability potential [3]. Its availability from Life Chemicals as part of an established HTS compound collection (Catalog F1967-2353, purity ≥95%) enables immediate procurement for screening campaigns without the need for custom synthesis, reducing lead time for hit discovery programs [4]. The intermediate lipophilicity balances cell permeability with solubility, reducing the risk of both poor membrane penetration (common with very polar analogs) and non-specific protein binding or aggregation (common with highly lipophilic analogs).

Building Block for Diversity-Oriented Synthesis via N1-Functionalization of the Pyrimidine-2,4-dione Core

The target compound serves as a versatile synthetic building block for library construction because the N1 position remains unsubstituted and available for further functionalization (e.g., alkylation, acylation, or Mannich reactions), while the N3 position is stably occupied by the 2,3-dimethylphenyl group [2]. This regiochemical arrangement permits systematic exploration of N1 substituent effects while holding the N3-aryl pharmacophore constant — a synthetic strategy that is more challenging with N1,N3-disubstituted analogs. The unsaturated C5=C6 double bond within the pyrimidine ring provides an additional handle for chemical diversification through electrophilic addition or cycloaddition reactions, enabling access to fused pyrimidine scaffolds that are prevalent in kinase inhibitor programs [5]. This building block utility directly supports medicinal chemistry efforts requiring modular scaffold elaboration.

Negative Control or Orthogonal Chemotype Validation in Target-Based Screening Cascades

Given the scarcity of publicly available primary bioactivity data for this specific compound, it is well-suited as a negative control or selectivity counter-screen compound in biochemical and cellular assays targeting enzyme classes for which pyrimidine-2,4-diones are known to be active (e.g., P2X7 receptors, HIV reverse transcriptase, BRD4/PLK1, SARS-CoV-2 Mpro) [3]. The absence of reported potent activity against these targets, combined with its favorable physicochemical profile, makes it a credible tool for confirming that observed activity in a screening hit arises from specific pharmacophore engagement rather than non-specific assay interference. Researchers can leverage its structural similarity to known active pyrimidine-2,4-diones while using its distinct 2,3-dimethylphenyl substitution pattern to test the specificity of target engagement hypotheses.

Quote Request

Request a Quote for 3-(2,3-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.